molecular formula C19H26FN3O3SSi B12709591 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- CAS No. 103579-49-3

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro-

Cat. No.: B12709591
CAS No.: 103579-49-3
M. Wt: 423.6 g/mol
InChI Key: UJRSJYJZGIUWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a carboxamide group, and a fluorine atom, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the carboxamide group. The addition of the dimethylphenylsilyl group and the fluorine atom are critical steps that require specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its fungicidal activity and use as a catalyst in organic synthesis.

    3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Evaluated as a KATP channel activator and for its potential therapeutic effects.

Uniqueness

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

CAS No.

103579-49-3

Molecular Formula

C19H26FN3O3SSi

Molecular Weight

423.6 g/mol

IUPAC Name

N-[3-[3-[dimethyl(phenyl)silyl]propylsulfanyl]propyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide

InChI

InChI=1S/C19H26FN3O3SSi/c1-28(2,15-8-4-3-5-9-15)13-7-12-27-11-6-10-21-18(25)23-14-16(20)17(24)22-19(23)26/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,21,25)(H,22,24,26)

InChI Key

UJRSJYJZGIUWGP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCSCCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.